molecular formula C13H24O2 B13757654 1-Methylnonyl acrylate CAS No. 51443-72-2

1-Methylnonyl acrylate

Cat. No.: B13757654
CAS No.: 51443-72-2
M. Wt: 212.33 g/mol
InChI Key: GUOJYIXWHMJFDM-UHFFFAOYSA-N
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Description

Decan-2-yl prop-2-enoate, also known as iso-Decyl acrylate or 1-Methylnonyl acrylate, is an organic compound with the molecular formula C13H24O2. It is a member of the acrylate family, characterized by the presence of an acrylate group (prop-2-enoate) attached to a decan-2-yl group. This compound is used primarily in the production of polymers and copolymers, which have applications in various industries including adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decan-2-yl prop-2-enoate can be synthesized through the esterification of decan-2-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of decan-2-yl prop-2-enoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decan-2-yl prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decan-2-yl prop-2-enoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. The longer alkyl chain provides increased hydrophobicity and flexibility, making it suitable for applications where these properties are desired .

Properties

CAS No.

51443-72-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

decan-2-yl prop-2-enoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

GUOJYIXWHMJFDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)C=C

Origin of Product

United States

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